Methyl 5-chloro-4-fluoro-2-nitrobenzoate
Description
Positional Isomerism and Structural Specificity of Methyl 5-chloro-4-fluoro-2-nitrobenzoate
Positional isomerism is a key concept in understanding the properties of substituted aromatic compounds. Isomers, while sharing the same molecular formula (C₈H₅ClFNO₄), can exhibit significantly different physical and chemical characteristics due to the varied placement of substituents on the benzene (B151609) ring. The specific arrangement of the chloro, fluoro, and nitro groups in this compound defines its unique electronic and steric environment.
The reactivity of the aromatic ring and the lability of its substituents are directly influenced by their relative positions. For instance, the nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and influences the positions susceptible to nucleophilic aromatic substitution. The location of the halogens relative to the nitro group and the ester is critical in determining which halogen is more readily displaced by a nucleophile.
To illustrate the importance of this structural specificity, a comparison with its known positional isomers is instructive. Each isomer possesses a distinct substitution pattern, which is expected to lead to different reactivity profiles and spectroscopic signatures.
| Compound Name | CAS Number | Substitution Pattern |
|---|---|---|
| This compound | Not Available | 1-COOCH₃, 2-NO₂, 4-F, 5-Cl |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 | 1-COOCH₃, 2-Cl, 4-F, 5-NO₂ |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | 1113049-81-2 | 1-COOCH₃, 2-NO₂, 4-Cl, 5-F |
| Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | 1-COOCH₃, 2-F, 3-NO₂, 5-Cl |
Contextual Significance of Halogenated Nitrobenzoate Esters in Synthetic Methodologies
Halogenated nitrobenzoate esters are valuable and versatile intermediates in modern organic synthesis. Their significance stems from the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks.
Key synthetic transformations involving this class of compounds include:
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. Halogen atoms, particularly those positioned ortho or para to the nitro group, can serve as effective leaving groups, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation or metals in acidic media. This transformation is fundamental for the synthesis of substituted anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. For example, the related compound Methyl 2-chloro-4-fluoro-5-nitrobenzoate is used as a precursor for the synthesis of 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester. chemicalbook.com
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This provides a handle for further modifications, such as amide bond formation.
Cross-Coupling Reactions: The halogen substituents, particularly chlorine, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The strategic combination of these reactions allows chemists to use halogenated nitrobenzoate esters as platforms for introducing diverse functionalities in a controlled manner, highlighting their importance as building blocks in synthetic chemistry. nih.gov
Overview of the Research Landscape for Aromatic Benzoate (B1203000) Esters with Electron-Withdrawing Groups
Aromatic benzoate esters functionalized with strong electron-withdrawing groups (EWGs) like nitro (NO₂) and halogen atoms are a subject of continuous research due to their unique electronic properties and reactivity. researchgate.net The presence of EWGs significantly lowers the electron density of the aromatic ring, which has several important consequences.
Firstly, it deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions more difficult to achieve and directing incoming electrophiles primarily to the meta position relative to the deactivating groups. nih.gov Secondly, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr), a powerful tool for arene functionalization. researchgate.net
Research in this area often focuses on:
Developing Novel Synthetic Methods: Exploring new catalysts and reaction conditions to functionalize these electron-deficient rings with high selectivity and yield.
Probing Reaction Mechanisms: Studying the kinetics and mechanisms of reactions involving these substrates to gain a deeper understanding of substituent effects on aromatic reactivity.
Applications in Medicinal Chemistry: Using these compounds as scaffolds for the synthesis of biologically active molecules. The specific arrangement of halogens and other groups can be crucial for tuning a molecule's binding affinity to a biological target. nih.gov
Materials Science: Incorporating these electron-deficient aromatic units into polymers or other materials to modulate their electronic, optical, or physical properties.
The research landscape indicates a sustained interest in exploiting the chemistry of aromatic esters with electron-withdrawing groups for the construction of functional molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFNO4 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
methyl 5-chloro-4-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
InChI Key |
LFDJJFPADBUPQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for Methyl 5 Chloro 4 Fluoro 2 Nitrobenzoate
Retrosynthetic Analysis and Key Disconnections for Methyl 5-chloro-4-fluoro-2-nitrobenzoate
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are:
C-O Ester Bond: The most straightforward disconnection is the ester linkage, which simplifies the target molecule to its corresponding carboxylic acid, 5-chloro-4-fluoro-2-nitrobenzoic acid, and methanol (B129727). This transformation is typically achieved in the forward synthesis via standard esterification reactions.
C-N Nitro Group: The next disconnection involves the removal of the nitro group. This points to an electrophilic aromatic nitration reaction as the key step for its introduction. The precursor molecule would therefore be a di-halogenated benzoic acid, specifically 3-chloro-4-fluorobenzoic acid.
C-Halogen Bonds: Further disconnection of the carbon-halogen bonds would lead to simpler benzoic acid derivatives. However, the most common and practical synthetic strategies typically commence with an appropriately di-halogenated aromatic precursor due to the difficulty of selectively introducing halogens in later steps.
Based on this analysis, a plausible forward synthesis begins with 3-chloro-4-fluorobenzoic acid, proceeds through a critical nitration step to form 5-chloro-4-fluoro-2-nitrobenzoic acid, and concludes with esterification to yield the final product. The central challenge in this pathway is controlling the regioselectivity of the nitration reaction to ensure the nitro group is introduced at the C-2 position.
Multi-Step Synthesis Pathways from Precursor Molecules
The forward synthesis of this compound is executed through a sequence of carefully controlled reactions, primarily focusing on nitration and esterification of a pre-functionalized aromatic ring.
The introduction of the nitro group at the C-2 position is the most critical and challenging step in the synthesis. This is accomplished via the electrophilic aromatic nitration of a 3-chloro-4-fluorobenzoic acid precursor.
The regiochemical outcome of the nitration of 3-chloro-4-fluorobenzoic acid is governed by the directing effects of the three existing substituents:
Carboxylic Acid (-COOH) at C-1: A deactivating, meta-directing group.
Chlorine (-Cl) at C-3: A deactivating, ortho,para-directing group.
Fluorine (-F) at C-4: A deactivating, ortho,para-directing group.
The directing effects are in conflict. The fluorine and carboxylic acid groups direct incoming electrophiles away from the C-2 position. However, the chlorine at C-3 directs to the C-2 and C-6 positions. Studies on the electrophilic nitration of halo-substituted benzenoids have shown that the nitro group is often directed ortho to a halogen atom. researchgate.netscholarsjournal.net This ortho-directing effect of the chlorine substituent is leveraged to achieve nitration at the desired C-2 position, despite the deactivating nature of the other groups.
Optimization of the reaction is crucial to maximize the yield of the desired 2-nitro isomer and minimize the formation of other isomers. This involves careful control over reaction parameters such as temperature, reaction time, and the composition of the nitrating agent.
The choice of acidic media and the reaction temperature are paramount in controlling the nitration process. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common nitrating agent, as the sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
For deactivated substrates like halogenated benzoic acids, forcing conditions are often necessary. However, excessively high temperatures can lead to the formation of byproducts and reduced yields. A common strategy involves the use of a solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, which allows for better temperature control and improved reaction homogeneity. google.com For instance, the nitration of 4-chlorobenzoic acid in dichloromethane using a mixture of nitric and sulfuric acids at reflux temperature has been reported to produce 4-chloro-3-nitrobenzoic acid in yields exceeding 97%. google.com A similar approach is applied to the synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid, with conditions tailored to favor the desired isomer.
Table 1: Representative Conditions for Nitration of Halogenated Benzoic Acids
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzoic Acid | HNO₃ / H₂SO₄ | Dichloromethane | Boiling Point | 97.3 | google.com |
| 4-Chlorobenzoic Acid | HNO₃ / H₂SO₄ | 1,2-Dichloroethane | 40 | 96.8 | google.com |
| p-Chlorobenzoic Acid | Conc. HNO₃ | None | < 20 | 90 | guidechem.com |
This table presents data from analogous reactions to illustrate typical conditions and yields in the nitration of halogenated benzoic acids.
The final step in the sequence is the conversion of the synthesized 5-chloro-4-fluoro-2-nitrobenzoic acid into its methyl ester. This is typically achieved through Fischer esterification, involving heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. This reaction is generally high-yielding. For example, a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is esterified by refluxing in methanol with sulfuric acid for several hours. chemicalbook.com
While the most efficient synthesis of the target molecule starts from a pre-dihalogenated precursor, the principles of halogenation are fundamental to the synthesis of these precursors. The introduction of chlorine and fluorine onto an aromatic ring is achieved through electrophilic aromatic substitution.
To synthesize the 3-chloro-4-fluorobenzoic acid precursor, one could start with 4-fluorobenzoic acid. The fluorine atom is an ortho,para-director. Electrophilic chlorination, using a reagent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), would direct the incoming chlorine atom to the positions ortho and para to the fluorine. Since the para position is occupied by the carboxylic acid group, chlorination would primarily occur at the C-3 position (ortho to fluorine and meta to the carboxylic acid), yielding the desired 3-chloro-4-fluorobenzoic acid intermediate. The reaction conditions must be carefully controlled to prevent over-halogenation and ensure high selectivity.
Halogenation Strategies (Chlorination and Fluorination) in Aromatic Systems
Halogen Exchange Reactions for Fluorine Incorporation
The introduction of a fluorine atom onto an aromatic ring, a critical step in forming the precursor for this compound, can be effectively achieved through nucleophilic aromatic substitution, specifically via a halogen exchange (Halex) reaction. In this process, a halogen atom already on the aromatic ring, typically chlorine or bromine, is displaced by a fluoride (B91410) ion. The success of this reaction is highly dependent on the electronic characteristics of the aromatic substrate.
The presence of strong electron-withdrawing groups ortho or para to the leaving halogen is crucial for activating the ring towards nucleophilic attack. In the context of synthesizing the precursor for this compound, the nitro group (-NO₂) serves as a powerful activating group. When positioned ortho or para to a halogen atom, the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.
For the synthesis of the 5-chloro-4-fluoro-2-nitrobenzoate backbone, a plausible precursor would be a 4,5-dichloro-2-nitrobenzoic acid derivative. The chlorine atom at the 4-position is para to the activating nitro group, making it susceptible to displacement by a fluoride ion. Typical reagents for this transformation include anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The general mechanism is outlined below:
Figure 1: General Mechanism of Halogen Exchange
Step 1: Nucleophilic attack of fluoride ion on the carbon bearing the leaving group (X = Cl, Br). Step 2: Formation of the resonance-stabilized Meisenheimer complex. Step 3: Expulsion of the leaving group to form the fluorinated product.
The efficiency of the halogen exchange can be influenced by several factors, including the reactivity of the fluoride source, the nature of the solvent, reaction temperature, and the potential use of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride salt.
Esterification of Carboxylic Acid Precursors
Once the correctly substituted carboxylic acid, 5-chloro-4-fluoro-2-nitrobenzoic acid, is obtained, the final step in the synthesis of the target molecule is the formation of the methyl ester. This transformation is typically accomplished through standard esterification procedures.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely used and cost-effective method. This equilibrium-controlled reaction involves reacting the carboxylic acid precursor with an excess of methanol in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a common choice for this purpose.
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. To drive the equilibrium towards the product, an excess of methanol is used, or water is removed from the reaction mixture as it forms. A typical procedure involves heating the solution of 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid to reflux for several hours. chemicalbook.comchemicalbook.com
Table 1: Representative Conditions for Acid-Catalyzed Esterification of a Substituted Nitrobenzoic Acid This table is based on an analogous reaction.
| Reactant | Alcohol | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux (65°C) | 4-6 h | 86% | chemicalbook.comchemicalbook.com |
Ester Formation from Acyl Chlorides
An alternative and often faster method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol. This two-step process avoids the equilibrium limitations of Fischer esterification and typically proceeds under milder conditions to give high yields.
First, 5-chloro-4-fluoro-2-nitrobenzoic acid is converted to its corresponding acyl chloride, 5-chloro-4-fluoro-2-nitrobenzoyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. google.com The resulting acyl chloride is a highly reactive electrophile.
In the second step, the crude or purified acyl chloride is reacted with methanol. The reaction is rapid and exothermic, and it is usually performed at or below room temperature. A base, such as pyridine (B92270) or triethylamine, may be added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Table 2: Two-Step Esterification via Acyl Chloride This table is based on an analogous reaction.
| Step | Substrate | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1. Acyl Chloride Formation | 2-chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 4-dimethylaminopyridine (DMAP) | 2-chloro-4-fluoro-5-nitrobenzoyl chloride | 97% | google.com |
| 2. Esterification | 2-chloro-4-fluoro-5-nitrobenzoyl chloride | Methanol | - | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | High | google.com |
Sequential Functional Group Introduction and Reaction Order Considerations
The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning regarding the order in which the functional groups are introduced. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. khanacademy.org
A logical synthetic route to the precursor, 5-chloro-4-fluoro-2-nitrobenzoic acid, would likely begin with a precursor such as 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid. Let's consider the nitration of 2-chloro-4-fluorobenzoic acid as a key step. google.comwipo.int
Directing Effects: The chlorine atom is a deactivating but ortho-, para-director. The fluorine atom is also a deactivating ortho-, para-director. The carboxylic acid group is a deactivating meta-director.
Nitration Strategy: When nitrating 2-chloro-4-fluorobenzoic acid, the incoming nitro group will be directed by these substituents. The position ortho to the chlorine and meta to the carboxylic acid (the 5-position) is sterically accessible and electronically favored. The strong deactivating nature of the carboxylic acid group directs the incoming electrophile (NO₂⁺) to the meta position (position 5 relative to the -COOH group). The ortho-, para-directing influence of the halogens also directs to this position (para to fluorine and ortho to chlorine). This convergence of directing effects allows for the regioselective synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. wipo.int A different starting isomer would be required to obtain the 5-chloro-4-fluoro-2-nitrobenzoic acid precursor.
Therefore, a plausible sequence is:
Halogenation: Introduction of the chlorine and fluorine atoms onto the benzene (B151609) ring to form a suitable precursor.
Nitration: Introduction of the nitro group at the desired position, guided by the directing effects of the existing halogens and other groups.
Esterification: Conversion of the carboxylic acid to the methyl ester as the final step. Esterification is typically performed last as the ester group is generally robust but could be susceptible to hydrolysis under the harsh conditions of nitration. researchgate.net
Advanced and Emerging Synthetic Approaches
While traditional methods are effective, research continues to focus on developing more efficient, sustainable, and scalable synthetic routes.
Catalytic Methods for Enhanced Reaction Efficiency
Modern catalysis offers significant improvements for key steps in the synthesis of this compound, particularly in the esterification stage. While strong mineral acids like H₂SO₄ are effective, they present challenges related to corrosion, difficult separation, and waste generation.
Heterogeneous solid acid catalysts are an attractive alternative. These materials, such as zeolites, ion-exchange resins, or metal-organic frameworks (MOFs), can catalyze the esterification reaction with high efficiency. rsc.org For example, MOFs like UiO-66-NH₂ have been shown to be effective heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org
The advantages of using such catalysts include:
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.
Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, reducing cost and waste.
Milder Conditions: Some catalytic systems can operate under milder temperatures and pressures compared to traditional methods.
Improved Selectivity: Tailored catalysts can sometimes offer higher selectivity and reduce the formation of byproducts.
Green Chemistry Principles in Synthetic Route Design (e.g., solvent selection, atom economy)
The industrial synthesis of this compound is guided by principles of efficiency and cost-effectiveness, with increasing emphasis on green chemistry to minimize environmental impact. The primary route involves the nitration of a substituted benzoic acid followed by esterification. Applying green chemistry principles to this process involves careful consideration of solvent selection, atom economy, and reaction conditions.
Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The nitration of the precursor, 2-chloro-4-fluorobenzoic acid, using a classic mixed acid (nitric acid and sulfuric acid) system, presents challenges to atom economy. The sulfuric acid acts as a catalyst and dehydrating agent and is not incorporated into the final product, contributing to a lower atom economy and generating substantial waste.
While the stoichiometry appears efficient, the practical requirement for a large excess of sulfuric acid significantly lowers the real-world atom economy. Research into alternative nitrating systems, such as using solid acid catalysts or different nitrating agents like potassium nitrate (B79036) in concentrated sulfuric acid, aims to improve this aspect by reducing waste streams. google.com The subsequent esterification of the resulting carboxylic acid with methanol, catalyzed by an acid like sulfuric acid, generally has a higher atom economy as most atoms from the methanol are incorporated into the final ester product.
Interactive Table: Green Chemistry Analysis of Synthetic Steps
Synthetic Step Parameter Conventional Method Greener Alternative/Consideration Nitration Solvent/Catalyst Excess concentrated sulfuric acid Use of solid acid catalysts; minimizing sulfuric acid volume. Atom Economy Low due to excess H₂SO₄ waste stream. Investigating alternative nitrating agents to reduce inorganic waste. Esterification Solvent Methanol (also a reactant). Using methanol in slight excess to drive the reaction, followed by recovery and recycling. Catalyst Sulfuric acid or thionyl chloride. Exploring reusable solid acid catalysts. Purification Solvent Chlorinated solvents for extraction. Use of greener solvents like ethyl acetate; minimizing solvent use through optimized crystallization. [1, 5]
Batch vs. Continuous Flow Synthesis Adaptations
The synthesis of nitroaromatic compounds like this compound is traditionally performed in batch reactors. However, the adaptation to continuous flow processes offers significant advantages in safety, efficiency, and control.
Continuous Flow Synthesis: Continuous flow chemistry offers a modern solution to the challenges of batch processing, particularly for hazardous reactions like nitration. researchgate.net In this approach, reactants are continuously pumped through a network of tubes or microreactors. The small internal dimensions of these reactors provide a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. researchgate.net
Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis
Parameter Batch Synthesis Continuous Flow Synthesis Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway. Inherently safer due to small reaction volumes and superior heat control. Heat Transfer Limited by the surface area of the vessel, potential for hot spots. Excellent heat transfer due to high surface-area-to-volume ratio. Process Control Difficult to maintain uniform temperature and concentration. Precise control over reaction parameters (temperature, residence time, stoichiometry). Isomer Control More challenging; localized overheating can increase side-product formation. Superior control, leading to higher product purity and yield. Scalability Scaling up can be complex and requires significant re-engineering. Easily scalable by operating the system for longer durations (scaling out) or by using multiple reactors in parallel. Efficiency Longer cycle times including charging and cleaning. Higher throughput and efficiency with reduced downtime.
Control of Isomer Formation and Purification Strategies
A critical challenge in the synthesis of this compound is controlling the formation of constitutional isomers during the nitration step. The directing effects of the existing substituents on the aromatic ring (chloro, fluoro, and carboxylic acid groups) can lead to the formation of multiple nitro-isomers.
Control of Isomer Formation: The primary synthetic route involves the nitration of 2-chloro-4-fluorobenzoic acid. The electrophilic substitution by the nitronium ion (NO₂⁺) can occur at different positions on the benzene ring, leading to a mixture of products. The main isomers of concern, besides the desired 5-nitro product, are 2-chloro-4-fluoro-3-nitrobenzoic acid and potentially dinitrated products like 3,5-dinitro-2-chloro-4-fluorobenzoic acid. wipo.int
Purification Strategies: Following the reaction, the crude product is a mixture containing the desired 5-nitro isomer, unreacted starting material, and other isomeric byproducts. Several purification techniques are employed to isolate this compound in high purity.
Washing and Extraction: After esterification, the reaction mixture is often quenched in an ice-water bath. The product can then be extracted into an organic solvent like ethyl acetate. The organic layer is typically washed with a basic solution, such as sodium bicarbonate, to remove any unreacted acidic starting material or acidic byproducts.
Chromatography: For achieving very high purity, especially at a laboratory scale, flash column chromatography is an effective technique. It allows for the separation of compounds based on their differential adsorption to a stationary phase, enabling the isolation of the target molecule from closely related isomers.
Interactive Table: Isomer Control and Purification
Issue Details Control/Purification Method Isomer Formation Primary byproduct: 2-chloro-4-fluoro-3-nitrobenzoic acid. Strict control of reaction temperature, typically holding at 0-10°C during nitration. [8, 18] Other byproducts: Dinitrated compounds (e.g., 3,5-dinitro-2-chloro-4-fluorobenzoic acid). Careful control of nitrating agent stoichiometry and reaction time. Purification Removal of isomeric acids from crude product. Multiple recrystallizations of the carboxylic acid intermediate. Removal of unreacted starting materials and acidic byproducts. Liquid-liquid extraction and washing with aqueous sodium bicarbonate solution. google.com High-purity isolation. Flash column chromatography or crystallization of the final ester. [1, 5]
Spectroscopic and Advanced Characterization of Methyl 5 Chloro 4 Fluoro 2 Nitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For a molecule like Methyl 5-chloro-4-fluoro-2-nitrobenzoate, with its distinct chemical environments, various NMR techniques provide a comprehensive structural picture.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environments, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and establishing molecular connectivity. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. science.gov For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H-3 and H-6, confirming their adjacent relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methoxy (B1213986) carbon. columbia.edu
The following table outlines the predicted 2D NMR correlations for this compound, which are essential for its complete structural assignment.
| Proton (¹H) | Predicted COSY Correlations (with ¹H) | Predicted HSQC Correlations (with ¹³C) | Predicted HMBC Correlations (with ¹³C) |
| H-3 | H-6 | C-3 | C-1, C-2, C-4, C-5 |
| H-6 | H-3 | C-6 | C-1, C-2, C-4, C-5 |
| -OCH₃ | None | C-OCH₃ | C=O |
Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers highly specific and sensitive insights into its local electronic environment. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, providing high resolution. wikipedia.org
For this compound, the ¹⁹F chemical shift is strongly influenced by the electronic effects of the other substituents on the aromatic ring. alfa-chemistry.com The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom would cause a significant downfield shift (deshielding). The chloro group in the meta position would have a lesser, but still influential, electronic effect. The chemical shift for fluoroaromatic compounds typically falls in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu Computational methods can also be employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a mean absolute deviation of less than 2.5 ppm. nih.gov The fluorine signal would also exhibit coupling to the adjacent aromatic protons (H-3), providing further structural confirmation.
Solid-State NMR for Polymorphic and Crystalline Form Analysis
Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid phase. jocpr.comeuropeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govresearchgate.net Different polymorphs of a compound will produce distinct SS-NMR spectra because the chemical shifts of nuclei like ¹³C are highly sensitive to the local molecular conformation and intermolecular packing arrangements in the crystal lattice. researchgate.netdur.ac.uk
For this compound, SS-NMR could be used to:
Identify and Quantify Polymorphs: If different crystalline forms exist, each will yield a unique set of ¹³C NMR peaks, allowing for their unambiguous identification and quantification in a mixed sample. europeanpharmaceuticalreview.com
Characterize Conformational Differences: The orientation of the nitro and methyl ester groups relative to the benzene ring can differ between polymorphs. These conformational variations result in changes in the isotropic chemical shifts, providing detailed structural information that is complementary to X-ray diffraction data. dur.ac.uk
Probe Intermolecular Interactions: Variations in hydrogen bonding or π–π stacking interactions between different crystalline forms directly impact the electronic environment of the nuclei, which is reflected in the SS-NMR spectrum. dur.ac.uk For example, a related isomer, Methyl 5-chloro-2-nitrobenzoate, exhibits weak C—H···O interactions and π–π stacking in its crystal structure, which would be detectable by SS-NMR. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying subtle structural details like conformation and intermolecular forces. nih.gov
**4.2.1. Analysis of Characteristic Functional Group Frequencies (e.g., C=O, NO₂) **
The FT-IR and Raman spectra of this compound would be dominated by strong, characteristic bands corresponding to its key functional groups. The positions of these bands are well-established from studies on analogous compounds like substituted nitrobenzenes and benzoates. esisresearch.orgresearchgate.net
The following table summarizes the expected characteristic vibrational frequencies for the primary functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Nitro (NO₂) ** | Asymmetric Stretch (ν_as) | 1530 - 1560 | Strong |
| Nitro (NO₂) ** | Symmetric Stretch (ν_s) | 1330 - 1370 | Strong |
| Ester (C=O) | Carbonyl Stretch (ν_C=O) | 1710 - 1730 | Very Strong |
| Ester (C-O) | C-O Stretch | 1250 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Haloalkane (C-F) | C-F Stretch | 1000 - 1400 | Strong |
| Haloalkane (C-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |
Data compiled from analogous compounds reported in the literature. esisresearch.orgresearchgate.netniscpr.res.inorgchemboulder.com
The precise positions of the NO₂ and C=O stretching bands are sensitive to the electronic effects of the other substituents on the ring. The strong electron-withdrawing nature of the nitro, fluoro, and chloro groups influences the electron distribution within the molecule, affecting bond strengths and, consequently, vibrational frequencies.
Conformational Analysis and Intermolecular Interactions via Vibrational Modes
Beyond identifying functional groups, vibrational spectroscopy can reveal information about the molecule's conformation, particularly the rotational orientation (dihedral angles) of the methyl ester and nitro groups relative to the plane of the benzene ring. scilit.com Different stable conformers can give rise to distinct vibrational spectra. iu.edu.sa
In the solid state, intermolecular forces such as hydrogen bonds and π-stacking can cause shifts in vibrational frequencies. For example, the C=O stretching frequency is known to decrease if the carbonyl oxygen participates in hydrogen bonding. Analysis of these spectral shifts, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the solid-state packing and interactions. jocpr.comnih.gov DFT calculations are a valuable tool for assigning vibrational modes and predicting spectra, especially when experimental data is unavailable. nih.govchemrxiv.org
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, with the molecular formula C₈H₅ClFNO₄, the exact mass is a critical parameter for unambiguous identification. The calculated monoisotopic mass for this compound is 232.9891135 Da. nih.gov An experimentally determined HRMS value that closely matches this theoretical value confirms the elemental formula of the synthesized compound, ruling out other potential structures with the same integer mass.
| Property | Value |
| Molecular Formula | C₈H₅ClFNO₄ |
| Calculated Exact Mass | 232.9891135 Da nih.gov |
| Molecular Weight | 233.58 g/mol nih.gov |
This interactive table provides key mass-related data for this compound.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion ([M]⁺) often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. For aromatic esters like this compound, fragmentation typically involves characteristic losses of functional groups.
Common fragmentation pathways for this molecule would likely include:
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. docbrown.infomiamioh.edu The resulting fragment would have an m/z of [M - 31]⁺.
Loss of the entire methoxycarbonyl group (•COOCH₃): This cleavage would result in a fragment corresponding to the substituted aromatic ring, with an m/z of [M - 59]⁺.
Loss of the nitro group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, a characteristic fragmentation for nitroaromatic compounds, resulting in a fragment of [M - 46]⁺. nist.gov
Loss of carbon monoxide (CO): Following an initial fragmentation, such as the loss of the methoxy radical, the resulting acylium ion can further lose a molecule of carbon monoxide, a common pathway for carbonyl-containing fragments. miamioh.edu
The analysis of these fragmentation patterns allows researchers to confirm the connectivity of the atoms within the molecule.
| Precursor Ion (m/z) | Fragmentation Event | Resulting Fragment Ion (m/z) |
| 233 [M]⁺ | Loss of •OCH₃ | 202 |
| 233 [M]⁺ | Loss of •NO₂ | 187 |
| 233 [M]⁺ | Loss of •COOCH₃ | 174 |
| 202 | Loss of CO | 174 |
This interactive table outlines the predicted major fragmentation pathways for this compound under mass spectrometry.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and intermolecular interactions within the crystal lattice.
In such structures, the bond lengths and angles within the benzene ring and the methyl ester group are generally within normal, expected ranges. researchgate.net A key conformational feature is the orientation of the substituents relative to the plane of the benzene ring. Due to steric hindrance between adjacent groups, the nitro group and the methyl ester group are typically twisted out of the plane of the aromatic ring. researchgate.netnih.gov For example, in Methyl 5-chloro-2-nitrobenzoate, the nitro group is twisted from the benzene ring plane by 29.4 (1)° and the ester (acetoxy) group by 49.7 (1)°. nih.govresearchgate.netnih.gov A similar non-planar conformation would be expected for this compound.
| Parameter | Expected Observation |
| Benzene Ring | Largely planar |
| Nitro Group | Twisted relative to the benzene ring plane researchgate.netnih.gov |
| Ester Group | Twisted relative to the benzene ring plane researchgate.netnih.gov |
| Bond Lengths/Angles | Within standard values for similar structures researchgate.net |
This interactive table summarizes the expected conformational features of this compound based on analogous structures.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For substituted nitrobenzoates, the packing is often directed by a combination of weak hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
| Interaction Type | Description | Typical Distance (Å) |
| C–H···O Hydrogen Bonds | Interaction between C-H donors and oxygen acceptors (nitro/carbonyl) nih.gov | H···O: ~2.5, D···A: ~3.2 nih.gov |
| π-π Stacking | Attraction between parallel, offset aromatic rings researchgate.net | Centroid-Centroid: ~3.6 researchgate.net |
This interactive table details the key intermolecular interactions expected to govern the crystal packing of this compound.
Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for assessing the purity of chemical compounds and identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical application, a sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are identified based on their mass-to-charge ratio and fragmentation pattern. This technique is frequently used to monitor the progress of a synthesis reaction, ensuring the starting material has been consumed and confirming the identity of the product. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing High-Performance Liquid Chromatography (HPLC), is used for less volatile or thermally sensitive compounds. The sample is separated in the liquid phase before being introduced into the mass spectrometer. For nitroaromatic compounds, which can exhibit poor ionization efficiency, derivatization may be employed to enhance detection sensitivity. rsc.org HPLC combined with UV detection is also a common method for analyzing nitroaromatics due to their strong UV absorption. rsc.org Both LC-MS and GC-MS are invaluable for creating a detailed impurity profile, identifying by-products, and quantifying the purity of the final compound to a high degree of accuracy. researchgate.net
Computational and Theoretical Studies of Methyl 5 Chloro 4 Fluoro 2 Nitrobenzoate
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like Methyl 5-chloro-4-fluoro-2-nitrobenzoate, DFT calculations would be instrumental in elucidating its fundamental chemical properties.
Geometry Optimization and Energetic Profiles
A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. From this optimized structure, various energetic properties can be calculated.
Table 1: Hypothetical Energetic Profile Data for this compound
| Parameter | Hypothetical Value | Unit |
| Total Energy | Data not available | Hartrees |
| Heat of Formation | Data not available | kcal/mol |
| Dipole Moment | Data not available | Debye |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would involve calculating its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies. researchgate.net
Table 2: Predicted Spectroscopic Parameters for this compound (Hypothetical)
| Parameter | Atom/Bond | Predicted Value |
| 13C NMR Chemical Shift | C=O | Data not available |
| 1H NMR Chemical Shift | CH3 | Data not available |
| Vibrational Frequency | C=O stretch | Data not available |
| Vibrational Frequency | N-O stretch (sym) | Data not available |
| Vibrational Frequency | N-O stretch (asym) | Data not available |
Note: These are examples of parameters that would be calculated. Actual values are not available in the literature.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical behavior. Several computational techniques are employed to analyze the distribution and energy of electrons within a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net
Table 3: Frontier Molecular Orbital Properties of this compound (Hypothetical)
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: These values are crucial for predicting reactivity but are currently undetermined for this compound.
Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in a molecule. nih.gov It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro and ester groups and positive potential around the hydrogen atoms.
Reaction Mechanism Studies and Transition State Modeling
Theoretical investigations into the reaction mechanisms of this compound would be crucial for understanding its reactivity and guiding synthetic applications. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be a primary tool for elucidating reaction pathways.
A key area of investigation would be the nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for nitro-substituted aromatic compounds. Computational models could predict the most likely sites for nucleophilic attack and the relative activation energies for the displacement of the chloro or fluoro substituents. These studies would involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the energy barriers.
Table 1: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution
| Nucleophile | Leaving Group | Solvent | Calculated Activation Energy (kcal/mol) |
| Methoxide | Fluoro | Methanol (B129727) | 18.5 |
| Methoxide | Chloro | Methanol | 22.1 |
| Ammonia | Fluoro | DMSO | 20.3 |
| Ammonia | Chloro | DMSO | 24.8 |
This table presents hypothetical data for illustrative purposes.
Transition state modeling would provide detailed geometric parameters of the activated complex, including bond lengths and angles, offering insights into the electronic and steric factors that govern the reaction rate. For instance, the modeling could reveal the extent of bond breaking and bond formation at the transition state.
Molecular Dynamics Simulations for Solution-Phase Behavior
While no specific molecular dynamics (MD) simulations for this compound in solution were found, such studies would be invaluable for understanding its behavior in a condensed-phase environment. MD simulations could provide insights into solvation effects, conformational preferences, and intermolecular interactions.
Simulations in various solvents, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO), would reveal the nature of the solvent shell around the molecule. This includes the preferred orientation of solvent molecules and the strength of solute-solvent interactions, which can significantly influence reactivity.
Table 2: Hypothetical Solvation Free Energies in Different Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.2 |
| Methanol | 32.7 | -6.5 |
| DMSO | 46.7 | -7.1 |
| Acetonitrile | 37.5 | -5.9 |
This table presents hypothetical data for illustrative purposes.
Furthermore, MD simulations could be employed to study the aggregation behavior of this compound in solution, predicting whether it is likely to form dimers or larger clusters. This information is particularly relevant for understanding its crystallization behavior and its bioavailability in biological systems. By analyzing radial distribution functions and potential of mean force calculations, researchers could quantify the interactions between solute molecules.
This compound: A Key Intermediate in Modern Organic Synthesis
This compound is a halogenated aromatic ester that serves as a versatile and highly reactive building block in advanced organic synthesis. Its molecular structure, featuring a combination of chloro, fluoro, nitro, and methyl ester functional groups, makes it a valuable precursor for the synthesis of complex molecules targeted for pharmaceutical, agrochemical, and specialty chemical applications. The strategic placement of these electron-withdrawing substituents significantly influences the compound's reactivity and stability, allowing for controlled chemical modifications.
Applications in Advanced Organic Synthesis
The utility of Methyl 5-chloro-4-fluoro-2-nitrobenzoate is most pronounced in its role as an intermediate, where its functional groups can be sequentially or selectively transformed to build intricate molecular architectures.
The development of novel therapeutic agents often relies on the availability of versatile chemical scaffolds. Substituted nitrobenzoates are crucial in this regard, providing a foundation for a wide array of biologically active compounds.
This compound is an ideal starting material for heterocyclic oriented synthesis. The presence of multiple reactive sites—the nitro group which can be reduced to an amine, and the halogen substituents which can undergo nucleophilic substitution—allows for the construction of various condensed nitrogenous ring systems. A structurally related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block for the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This methodology highlights the potential of such multi-reactive compounds to generate libraries of heterocycles, which are of significant importance in modern drug discovery. nih.gov The functional groups on this compound provide the necessary handles for similar cyclization strategies, making it a valuable precursor for complex, multi-ring pharmaceutical targets.
While specific documentation detailing the use of this compound in the synthesis of Tolvaptan is not prominent, a structurally similar analog, Methyl 5-chloro-2-nitrobenzoate (which lacks the fluorine atom), is a confirmed intermediate in the synthesis of this drug. researchgate.net Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia. researchgate.net The synthesis pathway involving Methyl 5-chloro-2-nitrobenzoate underscores the importance of this class of halogenated nitrobenzoates as key components in constructing complex pharmaceutical agents. researchgate.net The established role of this analog points to the potential utility of this compound in the synthesis of other complex drug molecules where its specific substitution pattern could be advantageous.
The precise arrangement of substituents on the benzene (B151609) ring is critical for creating effective and selective herbicides and pesticides. Halogenated nitroaromatic compounds are foundational intermediates in the agrochemical industry.
In the field of agrochemicals, an isomer of the subject compound, 2-chloro-4-fluoro-5-nitrobenzoic acid , is a well-documented and crucial intermediate in the production of the herbicide Saflufenacil. wipo.intgoogle.com Saflufenacil is a potent pyrimidinedione herbicide used for broadleaf weed control. wipo.int The synthesis involves the conversion of the benzoic acid to its corresponding methyl ester, Methyl 2-chloro-4-fluoro-5-nitrobenzoate , which then undergoes further reactions to yield the final active ingredient. This established industrial application for a closely related isomer demonstrates the significance of the chloro-fluoro-nitrobenzoate scaffold in the synthesis of effective crop protection products.
This compound serves as an important scaffold for the design of new, biologically active compounds for crop protection. The combination of its functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. The electron-withdrawing nature of the chloro, fluoro, and nitro groups can enhance the molecule's interaction with specific biological targets, such as enzymes or receptors in weeds and pests. By systematically altering the structure, chemists can fine-tune the herbicidal or pesticidal activity, selectivity, and environmental profile of the resulting compounds, leading to the development of next-generation crop protection agents.
Beyond large-scale pharmaceutical and agrochemical production, this compound is a valuable intermediate in the synthesis of fine chemicals for specialized applications. Its unique substitution pattern makes it a useful starting material for materials science and other fields where molecules with specific electronic and structural properties are required. The compound's functional groups act as versatile handles, allowing for its incorporation into larger, more complex molecular systems through various organic reactions, making it a key component in the broader landscape of advanced organic chemistry.
Interactive Data Table: Applications of this compound and Related Isomers
| Compound Name | CAS Number | Primary Application Area | Specific Example of Final Product |
| This compound | 623588-40-9 | Pharmaceutical & Agrochemical Synthesis | Precursor for complex heterocyclic systems |
| Methyl 5-chloro-2-nitrobenzoate | 51282-49-6 | Pharmaceutical Synthesis | Tolvaptan Intermediate researchgate.net |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 | Agrochemical Synthesis | Saflufenacil Intermediate |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | 1113049-81-2 | Pharmaceutical Synthesis | Albaconazole Intermediate pharmaffiliates.com |
Environmental Considerations and Green Chemistry Aspects in Academic Research
Academic Studies on Environmental Fate and Degradation Pathways of Nitroaromatic Compounds
Nitroaromatic compounds have been introduced into the environment primarily through human activities, as they are relatively rare in nature. researchgate.net Their extensive use in the synthesis of products such as dyes, pesticides, and explosives has led to the contamination of soil and groundwater. chemicalbook.com The characteristics that make them versatile for industrial applications—specifically the electron-withdrawing nature of the nitro group and the stability of the aromatic ring—also contribute to their recalcitrance, making them resistant to oxidative degradation. researchgate.net This persistence, combined with their potential toxicity and mutagenicity, has led to their classification as priority pollutants by environmental agencies. researchgate.netnih.gov
Halogenated nitroaromatic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. researchgate.net However, microorganisms in contaminated environments have demonstrated the ability to adapt and evolve new biodegradation pathways that utilize these synthetic compounds as sources of carbon, nitrogen, and energy. researchgate.net Academic research has identified various bacteria and fungi capable of degrading these complex molecules under both aerobic and anaerobic conditions.
Degradation Pathways: Microbial metabolism of chlorinated nitroaromatic compounds can proceed through several proposed pathways:
Reductive Pathways: The initial step often involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. The resulting aromatic amines are often less toxic and more amenable to further degradation.
Oxidative Pathways: Dioxygenase enzymes can incorporate hydroxyl groups into the aromatic ring, leading to the formation of catechols. nih.gov This step disrupts the aromaticity and is a key stage in the mineralization of the compound. Subsequent ring cleavage then yields aliphatic intermediates that can enter central metabolic pathways.
Dehalogenation: The removal of halogen substituents is a critical step in the detoxification process. This can occur oxidatively, where the halogen is removed during the hydroxylation of the ring, or reductively. nih.gov For instance, under anaerobic conditions, hydrolytic dechlorination can occur. nih.gov
Filamentous fungi, with their extensive mycelial networks, are particularly effective in the bioremediation of contaminated soils. mdpi.com Studies have shown that fungal systems can dehalogenate highly recalcitrant compounds in aerobic environments. mdpi.com For example, the fungus Caldariomyces fumago has demonstrated high efficacy in degrading both chlorinated and fluorinated nitrophenols, significantly reducing the toxicity of the parent compounds. mdpi.comdntb.gov.ua
Below is a table summarizing selected microorganisms studied for their ability to degrade halogenated nitroaromatic compounds similar in structure to Methyl 5-chloro-4-fluoro-2-nitrobenzoate.
| Microorganism | Degraded Compound(s) | Key Findings |
| Caldariomyces fumago (fungus) | 2-chloro-4-nitrophenol | Degraded over 50% of the compound within 24 hours and significantly reduced its toxicity. dntb.gov.ua |
| Curvularia sp. (fungus) | 5-fluoro-2-nitrophenol | Degraded over 80% of the compound within 48 hours. dntb.gov.ua |
| Burkholderia sp. RKJ 800 (bacteria) | 2-chloro-4-nitrophenol | Utilized the compound as an energy source, achieving complete degradation of 0.4 mM within 96 hours. mdpi.com |
| Various Bacteria | 2,4-dichlorophenoxyacetic acid | Multiple bacterial species can use 2,4-D as a sole carbon source, with well-understood degradation pathways. nih.gov |
While specific studies on the environmental fate of this compound are not extensively documented in publicly available literature, the research on analogous halogenated nitroaromatic compounds provides a foundational understanding of its likely environmental behavior and potential for bioremediation.
Development of Environmentally Benign Synthesis Protocols for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, this involves re-evaluating traditional synthesis steps, particularly nitration and esterification, to improve their environmental footprint.
Conventional Synthesis: The traditional synthesis of nitroaromatic compounds often relies on electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. nih.govgoogle.com While effective, this "mixed acid" system is highly corrosive, generates significant acidic waste, and can lead to poor regioselectivity and over-nitration, resulting in lower yields and difficult purification. nih.govgoogle.com The subsequent esterification of the resulting carboxylic acid to form the methyl ester typically involves reagents like thionyl chloride or sulfuric acid in methanol (B129727), which also present handling hazards and waste disposal challenges. For instance, a common method for synthesizing the target compound's precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, involves mixed acid nitration. chemicalbook.com The final esterification step is then carried out using methanol and a strong acid catalyst like sulfuric acid. chemicalbook.com
Green Chemistry Alternatives: Academic and industrial research has focused on developing safer and more sustainable alternatives to these conventional methods.
Benign Nitration Methods: A major goal is to move away from the harsh mixed acid system. Research has explored nitration in dilute aqueous nitric acid, which can improve safety and selectivity while reducing the environmental impact. nih.gov Other innovative, non-acidic methods include the use of nitrogen dioxide in the presence of ozone and a catalyst, which avoids the hydrolytic cleavage of ester functions that can occur in strong acids. nih.gov The application of solid acid catalysts or inorganic nitrates on solid supports like silica (B1680970) gel also represents a greener approach, minimizing acid waste and potentially allowing for catalyst recycling.
Sustainable Esterification: Green approaches to esterification focus on avoiding hazardous reagents and minimizing energy consumption. The use of solid acid catalysts can replace corrosive liquid acids like sulfuric acid, simplifying workup and reducing waste. Enzymatic catalysis offers a highly selective and mild alternative, though it is often more suitable for specialized, high-value applications.
Process Optimization: Beyond alternative reagents, green chemistry emphasizes process efficiency. This includes developing one-pot syntheses where multiple reaction steps are performed in a single reactor, reducing solvent use, energy consumption, and waste generation. rsc.org The use of alternative energy sources like microwave or ultrasonic irradiation can also accelerate reactions, leading to shorter reaction times and improved energy efficiency. nih.gov
The table below contrasts conventional synthesis methods with potential green chemistry alternatives applicable to the synthesis of this compound.
| Synthesis Step | Conventional Method | Potential Green Alternative(s) | Advantages of Green Alternative |
| Nitration | Mixed concentrated H₂SO₄ and HNO₃ | Dilute aqueous HNO₃; Nitrogen dioxide (NO₂) with ozone; Inorganic nitrates on a solid support (e.g., silica gel). nih.govnih.gov | Reduced acid waste, improved safety, higher selectivity, potential for catalyst recycling. |
| Esterification | Methanol with a strong acid catalyst (e.g., H₂SO₄) or SOCl₂ | Solid acid catalysts; Enzymatic catalysis; Use of greener solvents (e.g., aqueous ethanol). rsc.org | Avoids corrosive and hazardous reagents, simplifies product purification, reduces waste streams. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with modern standards for chemical manufacturing that prioritize environmental health and safety. rsc.org
Future Research Directions and Emerging Avenues for Methyl 5 Chloro 4 Fluoro 2 Nitrobenzoate
Exploration of Asymmetric Synthesis and Chiral Derivatization
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. To date, the asymmetric synthesis of Methyl 5-chloro-4-fluoro-2-nitrobenzoate and its subsequent chiral derivatization represent a significant and underexplored research avenue.
Future investigations could focus on the development of catalytic asymmetric methods to introduce chirality. For instance, the reduction of the nitro group to an amino group, followed by asymmetric acylation or the use of chiral phase-transfer catalysts in nucleophilic aromatic substitution reactions, could yield enantiomerically enriched derivatives. The exploration of enzymes as catalysts for the stereoselective hydrolysis of the ester or for reductions also presents a promising green chemistry approach.
The synthesis of chiral derivatives of this compound would open doors to new classes of compounds with potential applications as chiral ligands in metal catalysis, chiral resolving agents, or as building blocks for complex, stereochemically defined active pharmaceutical ingredients.
Table 1: Potential Chiral Derivatization Strategies
| Strategy | Reagent/Catalyst | Potential Product |
| Asymmetric reduction of the nitro group | Chiral metal complex (e.g., Ru-BINAP) + H₂ | Chiral 2-amino-5-chloro-4-fluorobenzoate derivatives |
| Enantioselective nucleophilic aromatic substitution | Chiral phase-transfer catalyst + Nucleophile | Chiral ethers or amines |
| Enzymatic hydrolysis | Lipase or esterase | Enantiomerically enriched 5-chloro-4-fluoro-2-nitrobenzoic acid |
Development of Novel Catalytic Transformations Involving the Compound
The reactivity of the functional groups present in this compound makes it an ideal substrate for a variety of catalytic transformations. While standard reactions like nitro group reduction and nucleophilic aromatic substitution are known, there is considerable scope for the development of novel catalytic processes.
Future research could target the selective activation of C-H, C-Cl, and C-F bonds through transition metal catalysis. For example, palladium- or nickel-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the chloro- or fluoro-substituted positions, offering a modular approach to a diverse library of derivatives. Furthermore, the development of catalytic methods for the direct functionalization of the aromatic ring, guided by the existing substituents, would be a significant advancement. The nitro group itself can be a versatile handle for transformations beyond simple reduction, including catalytic denitrative coupling reactions.
Table 2: Potential Novel Catalytic Transformations
| Reaction Type | Catalyst System | Potential Outcome |
| C-Cl Cross-Coupling | Palladium or Nickel catalyst + Ligand | Biaryl compounds, alkylated or aminated derivatives |
| C-F Activation/Functionalization | Low-valent transition metal complex | Introduction of new functional groups at the fluoro position |
| Denitrative Coupling | Transition metal catalyst | Formation of new C-C or C-N bonds at the nitro position |
Investigation of its Potential in Materials Science Beyond Traditional Applications
The application of organic molecules in materials science is a rapidly expanding field. While nitroaromatic compounds have been used in the production of dyes and polymers, the specific potential of this compound in advanced materials is an area that warrants significant exploration.
Derivatives of this compound could be investigated as building blocks for functional polymers with tailored electronic and optical properties. For example, the corresponding aniline, obtained after reduction of the nitro group, could be a monomer for the synthesis of conductive polymers. The presence of halogen atoms offers opportunities for further polymerization or modification to tune the material's properties. Additionally, the high degree of functionalization and potential for forming ordered structures through intermolecular interactions, such as hydrogen bonding and π-π stacking, make its derivatives interesting candidates for organic electronics, nonlinear optical materials, and liquid crystals.
Integration with Machine Learning for Reaction Prediction and Optimization
The advent of machine learning and artificial intelligence is revolutionizing chemical research. These tools can be applied to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. The integration of machine learning with the study of this compound could significantly accelerate the discovery of its new derivatives and applications.
By creating a database of reactions involving this compound and its analogues, machine learning models could be trained to predict the regioselectivity and stereoselectivity of various transformations. These models could also be used to optimize reaction parameters such as catalyst loading, temperature, and solvent to maximize yield and minimize byproducts. This in silico approach would reduce the experimental workload and provide valuable insights into the factors governing the reactivity of this complex molecule.
Mechanistic Investigations of Complex Reaction Pathways
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. The multiple reactive sites on this compound can lead to complex reaction pathways and the formation of unexpected products.
Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in situ spectroscopic monitoring, along with computational methods like Density Functional Theory (DFT), to elucidate the mechanisms of key transformations. For example, a detailed mechanistic study of the nucleophilic aromatic substitution reactions at the chloro- and fluoro-positions would provide valuable information on the relative reactivity of these sites and the influence of the nitro and ester groups. Understanding the intricate details of these reaction pathways will be instrumental in harnessing the full synthetic potential of this compound.
Q & A
Q. What are the optimal synthetic routes for Methyl 5-chloro-4-fluoro-2-nitrobenzoate, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be optimized using protocols adapted from analogous nitrobenzoate derivatives. Key methods include:
- Acid chloride formation : Reacting the precursor benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 50°C for 1–12 hours, followed by esterification with methanol .
- Catalytic esterification : Using N,N-dimethylformamide (DMF) as a catalyst to enhance reaction efficiency.
- Temperature control : Lower temperatures (0–20°C) reduce side reactions, yielding higher-purity products as yellow solids .
Key considerations : Monitor reaction progress via TLC and confirm product identity using (e.g., nitro group resonance at δ 8.2–8.5 ppm) and mass spectrometry .
Q. How can researchers effectively purify and characterize this compound?
Q. What storage conditions are recommended to maintain the stability of this compound?
- Store the compound at -20°C in airtight, light-resistant containers for short-term use (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
- Solubility : Prepare stock solutions in DMSO or DCM, as the compound is poorly soluble in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or product distributions for this compound?
Discrepancies often arise from:
Q. What strategies are effective for developing analytical methods to detect trace impurities or degradation products?
- HPLC-MS : Use a gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., de-esterified acids or nitro-reduced amines) .
- Stability-indicating assays : Stress-test the compound under heat (60°C), light, and acidic/basic conditions to simulate degradation pathways .
Q. How can the electronic effects of substituents (nitro, chloro, fluoro) influence the reactivity of this compound in further derivatization?
- Nitro group : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution at meta/para positions.
- Halogens : Chloro and fluoro groups direct electrophilic attacks to specific positions. For example, Suzuki-Miyaura coupling may target the chloro-substituted carbon .
Experimental validation :- Perform DFT calculations to map electron density distributions.
- Test reactivity in cross-coupling reactions (e.g., with boronic acids) to confirm regioselectivity .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard mitigation :
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Application-Oriented Questions
Q. How can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?
- Agrochemicals : The nitro and halogen groups are key motifs in herbicides (e.g., analogous to Reflex®) .
- Pharmaceuticals : Reduce the nitro group to an amine for further functionalization into benzodiazepine or sulfonamide derivatives .
Synthetic example :- Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling peptide coupling or heterocycle formation .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
